10,11-Dihydro-10-hydroxycarbazepine-d3
Overview
Description
10,11-Dihydro-10-hydroxycarbazepine-d3 is a deuterated analog of 10,11-Dihydro-10-hydroxycarbazepine, which is an active metabolite of oxcarbazepine. This compound is primarily used in research applications that require stable isotopic labeling, such as quantitative mass spectrometry, to improve the precision of mechanistic studies .
Mechanism of Action
Target of Action
Licarbazepine-d3, also known as 10,11-Dihydro-10-hydroxy Carbamazepine-d3, primarily targets voltage-gated sodium channels in neurons. These channels play a crucial role in the initiation and propagation of action potentials, which are essential for neuronal communication .
Mode of Action
Licarbazepine-d3 acts by inhibiting the voltage-gated sodium channels. By binding to these channels, it stabilizes the inactive state, thereby reducing the frequency of action potentials. This inhibition decreases neuronal excitability and prevents the excessive firing of neurons, which is beneficial in conditions like epilepsy .
Biochemical Pathways
The inhibition of sodium channels by Licarbazepine-d3 affects several downstream pathways. Primarily, it reduces the release of excitatory neurotransmitters such as glutamate. This reduction in excitatory neurotransmission helps in controlling seizures and stabilizing mood in patients with epilepsy and bipolar disorder .
Pharmacokinetics
Licarbazepine-d3 exhibits favorable pharmacokinetic properties. It is well-absorbed orally and undergoes hepatic metabolism. The compound is primarily metabolized to its active form, licarbazepine, which is then excreted mainly via the kidneys. The bioavailability of Licarbazepine-d3 is influenced by its absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
At the molecular level, the action of Licarbazepine-d3 results in the stabilization of neuronal membranes and a decrease in the hyperexcitability of neurons. This leads to a reduction in the frequency and severity of seizures in epileptic patients. Additionally, it has mood-stabilizing effects, making it useful in the treatment of bipolar disorder .
Action Environment
The efficacy and stability of Licarbazepine-d3 can be influenced by various environmental factors. For instance, the presence of other medications can affect its metabolism and excretion, potentially leading to drug interactions. Additionally, factors such as pH and temperature can influence the stability of the compound, affecting its shelf life and efficacy .
Licarbazepine-d3, with its targeted action on sodium channels and favorable pharmacokinetic profile, represents a valuable therapeutic option for managing epilepsy and mood disorders.
Biochemical Analysis
Biochemical Properties
Licarbazepine-d3 interacts with voltage-gated sodium channels, acting as a blocker This interaction plays a crucial role in its anticonvulsant and mood-stabilizing properties
Cellular Effects
Licarbazepine-d3, like its parent compound Licarbazepine, has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by blocking voltage-gated sodium channels, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Licarbazepine-d3 involves its role as a voltage-gated sodium channel blocker . By blocking these channels, it inhibits the flow of sodium ions, which can alter the electrical activity of the cells. This can lead to changes in gene expression and other cellular functions .
Metabolic Pathways
Licarbazepine-d3 is a deuterium labeled derivative of Licarbazepine, which is known to undergo metabolism to its active form via stereoselective biotransformation mediated by a cytosolic, non-microsomal, and non-inducible arylketone reductase
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10,11-Dihydro-10-hydroxycarbazepine-d3 involves the reduction of oxcarbazepine. One common method includes dissolving oxcarbazepine in ethanol and adding sodium borohydride in batches while stirring at room temperature. The reaction mixture is then stirred for an additional two hours before being filtered and washed to obtain the desired product .
Industrial Production Methods: In an industrial setting, the process is scaled up by using larger reaction vessels and maintaining similar reaction conditions. The use of ethanol as a solvent and sodium borohydride as a reducing agent remains consistent. The reaction is carefully monitored to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 10,11-Dihydro-10-hydroxycarbazepine-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced further to yield other hydroxy derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions include various hydroxy and alkyl derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
10,11-Dihydro-10-hydroxycarbazepine-d3 is widely used in scientific research due to its stable isotopic labeling. Its applications include:
Chemistry: Used as an internal standard in quantitative mass spectrometry to improve the accuracy of analytical measurements.
Biology: Employed in studies involving metabolic pathways and enzyme kinetics.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in the development of new pharmaceuticals and in quality control processes .
Comparison with Similar Compounds
- 10,11-Dihydro-10-hydroxycarbamazepine
- Oxcarbazepine
- Carbamazepine
Comparison: 10,11-Dihydro-10-hydroxycarbazepine-d3 is unique due to its deuterated nature, which makes it particularly useful in research applications requiring stable isotopic labeling. Compared to its non-deuterated analogs, it provides enhanced precision in mass spectrometry studies. Additionally, its metabolic stability and pharmacokinetic properties are similar to those of 10,11-Dihydro-10-hydroxycarbamazepine, making it a valuable tool in pharmacological research .
Properties
IUPAC Name |
5,6,6-trideuterio-5-hydroxybenzo[b][1]benzazepine-11-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c16-15(19)17-12-7-3-1-5-10(12)9-14(18)11-6-2-4-8-13(11)17/h1-8,14,18H,9H2,(H2,16,19)/i9D2,14D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPDWHIDQYTSHX-BAVZAHHNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C2=CC=CC=C2N(C3=CC=CC=C3C1([2H])O)C(=O)N)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661927 | |
Record name | 10-Hydroxy(10,11,11-~2~H_3_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90661927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189917-36-9 | |
Record name | 10-Hydroxy(10,11,11-~2~H_3_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90661927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6,6-trideuterio-5-hydroxybenzo[b][1]benzazepine-11-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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